tert-Butyl 1-oxotetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate
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Overview
Description
tert-Butyl 1-oxotetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate is a heterocyclic compound that features a fused furan and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-oxotetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which includes the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-oxotetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions include various substituted pyrroles and furan derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
tert-Butyl 1-oxotetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 1-oxotetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Its unique structure allows it to bind to active sites or allosteric sites of target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole and furan derivatives, such as:
- N-alkoxycarbonyl pyrroles
- N-sulfonyl pyrroles
- tert-Butyl-substituted pyrroles
Uniqueness
tert-Butyl 1-oxotetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and potential for diverse applications compared to other pyrrole and furan derivatives.
Properties
Molecular Formula |
C11H17NO4 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
tert-butyl 3-oxo-3a,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-4-7-6-15-9(13)8(7)5-12/h7-8H,4-6H2,1-3H3 |
InChI Key |
VSDWYGFOWQQCEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COC(=O)C2C1 |
Origin of Product |
United States |
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